Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester
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Overview
Description
Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester typically involves the reaction of aziridine with malonic acid derivatives. One common method includes the reaction of aziridine with dimethyl malonate under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings are highly strained and can undergo nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can participate in substitution reactions where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, and may require the presence of a catalyst to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may yield an amine-substituted product, while reaction with an alcohol may yield an alcohol-substituted product .
Scientific Research Applications
Mechanism of Action
The mechanism of action of propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester involves the ring-opening reactions of the aziridine rings. These reactions can lead to the formation of covalent bonds with nucleophiles, making the compound an effective alkylating agent. This property is particularly useful in medicinal chemistry, where it can target specific biomolecules in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also contain aziridine rings and exhibit similar reactivity, particularly in nucleophilic ring-opening reactions.
Bis(1-aziridinyl)phosphinyl urethan: Another compound with aziridine rings, known for its antineoplastic properties.
Uniqueness
Propanedioic acid, (bis(1-aziridinyl)methylene)-, dimethyl ester is unique due to its specific structure, which combines the reactivity of aziridine rings with the versatility of malonic acid derivatives. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of complex nitrogen-containing molecules .
Properties
CAS No. |
55542-50-2 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
dimethyl 2-[bis(aziridin-1-yl)methylidene]propanedioate |
InChI |
InChI=1S/C10H14N2O4/c1-15-9(13)7(10(14)16-2)8(11-3-4-11)12-5-6-12/h3-6H2,1-2H3 |
InChI Key |
HJKAOFIJCIIKHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(N1CC1)N2CC2)C(=O)OC |
Origin of Product |
United States |
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